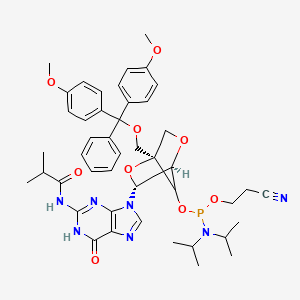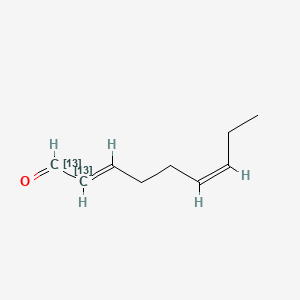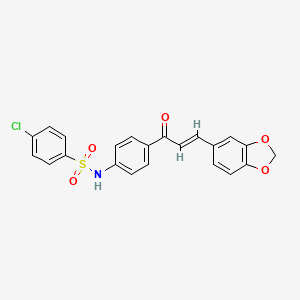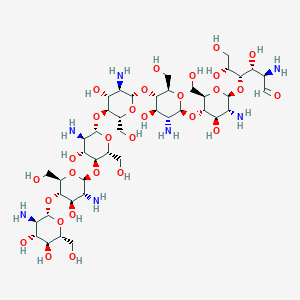
Chitoheptaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitoheptaose is a type of chitooligosaccharide, which is a partially depolymerized derivative of chitin or chitosan. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound consists of seven N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds. This compound has garnered significant attention due to its high solubility and exceptional biological properties compared to its parent polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitoheptaose can be synthesized through enzymatic and chemical methods. Enzymatic methods involve the use of specific and non-specific enzymes to depolymerize chitin or chitosan. One-pot chemoenzymatic synthesis is a notable method where chitopentaose and chitobiose are used as starting materials. The key intermediate, 1,2-oxazoline derivative of chitopentaose, is prepared in water and transglycosylated to chitobiose using a mutant chitinase .
Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic processes due to their advantages over chemical methods. Enzymatic depolymerization of chitin or chitosan is preferred for its low energy requirements, high efficiency, safety, and sustainability . These processes are expected to expand into commercial applications, replacing traditional degradation techniques.
Chemical Reactions Analysis
Types of Reactions: Chitoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can be tailored for specific applications.
Scientific Research Applications
Chitoheptaose has a wide range of scientific research applications across various fields:
Chemistry: Used as a precursor for the synthesis of other functionalized oligosaccharides.
Biology: Studied for its role in plant defense mechanisms and as an elicitor of plant immune responses.
Mechanism of Action
Chitoheptaose exerts its effects through various molecular targets and pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-17A while increasing anti-inflammatory cytokines like interleukin-10 . It also reduces oxidative stress by decreasing reactive oxygen species and reactive nitrogen species levels. The compound’s antiapoptotic properties are mediated through the regulation of apoptotic factors such as caspase 3, BAX, and BCL-2 .
Comparison with Similar Compounds
- Chitobiose
- Chitotriose
- Chitotetraose
- Chitopentaose
- Chitohexaose
Chitoheptaose stands out due to its optimal balance of polymerization and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C42H79N7O29 |
|---|---|
Molecular Weight |
1146.1 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
PBGNKDQQCRJIHW-ZYUSNMNESA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


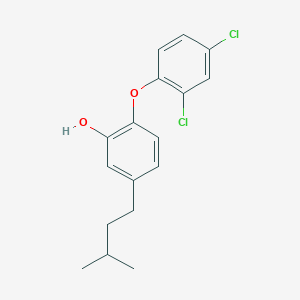
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)
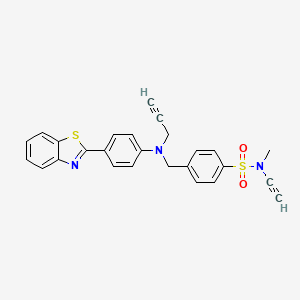


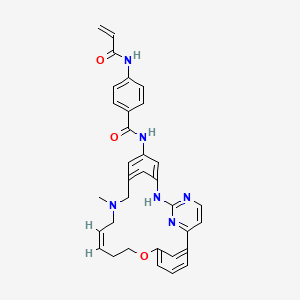
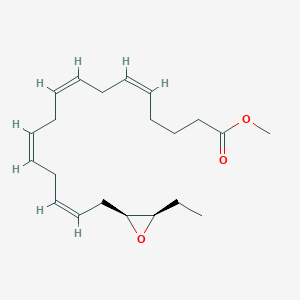
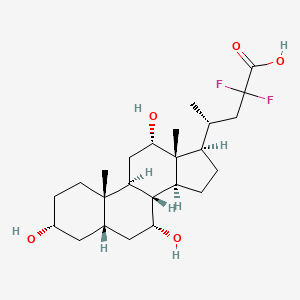
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
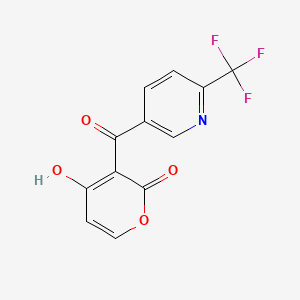
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
